Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 259.71. The molecular formula is C12H14FNO2.Physical And Chemical Properties Analysis
The molecular weight of this compound is 259.71. The molecular formula is C12H14FNO2.Scientific Research Applications
Compound Structural and Chemical Characterization
- Structural Analysis and Conformational Study : Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is structurally characterized through techniques like FTIR, NMR spectroscopy, and mass spectrometry. Its molecular structures, assessed using density functional theory (DFT), align with single crystal X-ray diffraction results, providing insights into its physicochemical properties and potential applications in material science and medicinal chemistry (Huang et al., 2021).
Potential in Drug Development and Medical Research
- Targeted Drug Synthesis : The compound's structure has been considered for modification to enhance its biological properties, such as analgesic effects, indicating its potential as a scaffold for drug development. Specific modifications have led to increased biological activity, showing promise for further pharmaceutical research and development (Ukrainets et al., 2015).
- Role in Inhibiting Enzymatic Activity : The compound's derivatives have been studied for their inhibitory activity against enzymes such as influenza neuraminidase, showcasing its potential use in the design of antiviral drugs. Structural analyses and synthesis pathways provide insights into the interaction of the compound with enzymatic pockets, highlighting its role in the development of targeted therapeutics (Wang et al., 2001).
Chemical Synthesis and Material Science
- Advanced Synthesis Techniques : The compound has been used in complex chemical synthesis processes, such as the creation of novel fluorescent porous hyperbranched polyamides. These materials, exhibiting unique photophysical properties, are applicable in areas like storage, separation, catalysis, and light emission, showcasing the compound's relevance in material science (Hu, 2017).
Safety And Hazards
The safety information for a similar compound, “rac-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride”, indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
methyl (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNACWDXDQTQCQ-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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